molecular formula C16H14N4O2 B10903543 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10903543
M. Wt: 294.31 g/mol
InChI Key: PXQHQFFROBDEDK-LICLKQGHSA-N
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Description

N’~5~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C20H17N5O2 and a molecular weight of 359.391 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, a naphthyl group, and a hydrazide moiety. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 1-methyl-1H-pyrazole-5-carbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~5~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’~5~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~5~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. Its hydrazide moiety allows it to interact with enzymes and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~5~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-20-14(8-9-18-20)16(22)19-17-10-13-12-5-3-2-4-11(12)6-7-15(13)21/h2-10,21H,1H3,(H,19,22)/b17-10+

InChI Key

PXQHQFFROBDEDK-LICLKQGHSA-N

Isomeric SMILES

CN1C(=CC=N1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CN1C(=CC=N1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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